molecular formula C18H21N3O2 B5323403 N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B5323403
M. Wt: 311.4 g/mol
InChI Key: ABPPZBWHTXZLOV-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-amine is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with two methyl groups at positions 1 and 2, and an N-bound 2,3-dimethoxyphenylmethyl group. The 2,3-dimethoxyphenyl substituent introduces steric bulk and electronic modulation via methoxy groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(8-9-16(15)21(12)2)19-11-13-6-5-7-17(22-3)18(13)23-4/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPPZBWHTXZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with 1,2-dimethyl-1H-1,3-benzodiazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced benzodiazole derivatives from reduction, and halogenated benzodiazole compounds from substitution reactions.

Scientific Research Applications

N-[(2,3-Dimethoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-amine is a complex organic compound belonging to the benzodiazole family. Characterized by a benzodiazole core with dimethoxyphenyl and dimethyl groups, it has a molecular formula of C18H21N3O2 and a molecular weight of 313.38 g/mol. This compound interacts with specific molecular targets and may modulate the activity of enzymes or receptors, such as inhibiting kinases involved in cancer cell proliferation, which exerts anti-cancer effects. The synthesis of this compound typically involves reacting 2,3-dimethoxybenzyl chloride with 1,2-dimethyl-1H-1,3-benzodiazole-5-amine under basic conditions, often using an organic solvent like dichloromethane or toluene with a base such as potassium carbonate to facilitate nucleophilic substitution.

Related Benzodiazole Derivatives and Their Applications

Other benzodiazole derivatives have demonstrated diverse biological activities, which may provide insight into the potential applications of this compound:

  • STAT3 Inhibitors Certain benzothiadiazole derivatives have been identified as potential STAT3 inhibitors . One such compound, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide, showed significant activity as a direct STAT3 inhibitor with an IC50 = 15.8 ± 0.6 µM .
  • Antimicrobial Activity Indazole-containing derivatives have exhibited antimicrobial activity . For example, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide showed antifungal activity against Pythium aphanidermatum and Rhizoctonia solani . Other compounds have shown activity against penicillin-resistant Staphylococcus aureus .

Data Table

CompoundActivity/ApplicationDetails
This compoundPotential anticancer agentMay inhibit kinases involved in cancer cell proliferation
5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxideSTAT3 inhibitorIC50 = 15.8 ± 0.6 µM as a direct STAT3 inhibitor
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamideAntifungal agentEffective against Pythium aphanidermatum (EC50= 16.75 μg/mL) and Rhizoctonia solani (EC50= 19.19 μg/mL)
Indazole derivatives (152 and 153 )Antibacterial agentShowed more potent activity than 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus
Indazole derivatives (154 , 155 , 156 , and 157 )Anti-inflammatory agentsDisplayed in vitro inhibitory activity against COX-2 (36–50%, at 10 μM)

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural uniqueness lies in its 1,3-benzodiazole core and substituent arrangement. Below is a comparative analysis with compounds from the evidence:

Feature Target Compound N-Acylated 1,5-Benzodiazepines () 6-(2,3-Dihydro-1,4-benzodioxin) Derivative ()
Core Structure 1H-1,3-Benzodiazole 1,5-Benzodiazepine 2,3-Dihydro-1,4-benzodioxin fused with pyridine
Key Substituents 2,3-Dimethoxyphenylmethyl, 1,2-dimethyl 2,3-Dimethoxyphenyl, acetyl/crotonyl groups 2-Methoxy-pyridin-amine, dimethylaminomethylphenyl
Steric Effects High steric hindrance from 2,3-dimethoxyphenyl and methyl groups Steric hindrance from 2,3-dimethoxyphenyl shown to not affect acylation regioselectivity Moderate hindrance from dihydrobenzodioxin and dimethylamino groups
Electronic Effects Methoxy groups enhance electron density; methyl groups may reduce polarity Methoxy groups stabilize intermediates via hydrogen bonding Benzodioxin’s oxygen atoms enhance electron-rich aromatic system
Synthetic Strategy Likely involves alkylation of benzodiazole amine (inferred from ) Acylation with anhydrides or chlorides; regioselectivity mediated by hydrogen bonding Multi-step synthesis involving coupling of benzodioxin and pyridine moieties
Potential Applications Pharmaceutical intermediate (hypothesized) Model for regioselective acylation studies Research tool (not validated for medical use)

Key Findings from Comparative Analysis:

Steric vs. Electronic Modulation: The 2,3-dimethoxyphenyl group in the target compound and ’s benzodiazepines introduces steric bulk.

Core Structure Implications :

  • The 1,3-benzodiazole core (target) is more rigid and planar than the 1,5-benzodiazepine (), which may affect pharmacokinetic properties like membrane permeability.
  • The dihydrobenzodioxin in offers a fused oxygen-rich system, contrasting with the nitrogen-rich benzodiazole core, leading to divergent solubility and bioavailability profiles .

Synthetic Challenges :

  • The target compound’s synthesis may face challenges in regioselective alkylation due to competing reactivity at the benzodiazole’s amine group. ’s patent example suggests analogous strategies for introducing substituted phenylmethyl groups .

Biological Activity

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound belonging to the benzodiazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural characteristics of this compound make it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with dimethoxyphenyl and dimethyl groups. Its IUPAC name is N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine. The molecular formula is C18H21N3O2C_{18}H_{21}N_{3}O_{2} with a molecular weight of 313.38 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

1. Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study focused on benzodiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains . The modifications in the structure of these compounds can enhance their antibacterial activity while minimizing cytotoxicity against mammalian cells.

2. Anticancer Potential

The compound's ability to inhibit kinases suggests potential anticancer applications. In vitro studies have shown that similar benzodiazole derivatives can reduce the proliferation of various cancer cell lines . The specific interactions with protein targets involved in cancer progression make this compound a candidate for further development as an anticancer agent.

3. Anti-inflammatory Properties

The inhibition of tumor necrosis factor-alpha (TNF-α) production by related compounds indicates that this compound may also possess anti-inflammatory properties . This activity could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell TypeEffectiveness
AntimicrobialBenzodiazole Derivative AMycobacterium tuberculosisHigh potency against Mtb
AnticancerBenzodiazole Derivative BVarious cancer cell linesSignificant reduction in growth
Anti-inflammatoryBenzodiazole Derivative CHuman blood culturesInhibition of TNF-α production

Research Findings

A study published in 2019 explored novel benzodiazole derivatives for their antibacterial properties against Mtb. It was found that specific substitutions on the benzodiazole core could enhance selectivity and potency while reducing cytotoxicity . Another investigation highlighted the potential of these compounds as selective inhibitors for protein-protein interactions relevant to cancer signaling pathways .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, as demonstrated in analogous diamine synthesis protocols (e.g., SnCl₂·2H₂O-mediated reductions in ethanol at 75°C for 5–7 hours) .
  • Purification : Employ sequential extraction (ethyl acetate, brine, anhydrous Na₂SO₄ drying) to isolate intermediates. For final purification, consider recrystallization or column chromatography.
  • Stability : Protect intermediates from oxidation or hydrolysis by working under inert atmospheres (N₂/Ar) and storing at low temperatures.

Advanced: How can structural contradictions in crystallographic data (e.g., bond lengths vs. expected resonance) be resolved for this compound?

Methodological Answer:

  • Software Tools : Refine X-ray diffraction data using SHELXL, which is robust for small-molecule crystallography. SHELX’s parameterization accounts for disorder and thermal motion, critical for resolving discrepancies in methoxy or benzodiazole groups .
  • Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants for methyl groups) to confirm stereoelectronic effects influencing bond lengths.

Basic: What spectroscopic techniques are most effective for characterizing the substituents on the benzodiazole core?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to assign methyl and methoxy groups (δ ~3.8–4.0 ppm for OCH₃; δ ~2.5 ppm for N-CH₃). DEPT-135 can differentiate CH₃ groups from quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while MS/MS fragmentation patterns identify cleavage at the benzodiazole N–CH₂ bond.

Advanced: How can regioselective functionalization of the 2,3-dimethoxyphenylmethyl group be achieved without side reactions?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., benzodiazole NH) using Boc or Fmoc groups during methoxy group derivatization.
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl modifications, as seen in analogous fluorophenyl-imidazo[1,2-a]pyridine syntheses .

Basic: What experimental protocols are recommended for evaluating this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Assay Design : Use fluorescence polarization (FP) for binding affinity studies or enzymatic assays (e.g., ADP-Glo™ kinase assays) to measure inhibition.
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate solubility in DMSO/PBS buffers to avoid false negatives.

Advanced: How can contradictory data from in vitro vs. in vivo activity studies be systematically addressed?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways.
  • PK/PD Modeling : Integrate pharmacokinetic data (Cmax, AUC) with pharmacodynamic outcomes to adjust dosing regimens.

Basic: What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC-UV/PDA to quantify degradation products and identify labile functional groups (e.g., benzodiazole ring oxidation) .

Advanced: What computational strategies can predict the compound’s binding modes to structurally uncharacterized targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., GPCRs).
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess binding pocket flexibility and ligand stability.

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